2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
Description
2-[2-(2,3,5,6-Tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a synthetic organic compound featuring a thiophen-3-yl ethoxy backbone modified with a tetramethylbenzenesulfonamido group.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S2/c1-12-9-13(2)15(4)18(14(12)3)25(21,22)19-10-17(23-7-6-20)16-5-8-24-11-16/h5,8-9,11,17,19-20H,6-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAWSWZLMSHQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions.
Attachment of the Ethoxyethanol Moiety: The final step involves the reaction of the sulfonamide-thiophene intermediate with ethylene oxide or a similar ethoxyethanol precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
The compound 2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic molecule with potential biological activities that warrant investigation. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.
The compound has a molecular formula of and a molar mass of approximately 350.48 g/mol. Its structure features a sulfonamide group, an ethoxy chain, and a thiophene ring, which are significant for its biological interactions.
Synthesis
While specific synthesis pathways for this compound are not extensively documented in the literature, compounds with similar structures often involve multi-step organic synthesis techniques including:
- Sulfonation : Introduction of the sulfonamide group.
- Etherification : Formation of the ethoxy linkage.
- Functionalization : Modifications involving thiophene derivatives.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Properties
Compounds containing thiophene rings have been reported to possess anticancer activity. The interaction of the thiophene moiety with cellular targets could lead to apoptosis in cancerous cells. In vitro studies on related compounds suggest that they may induce cell cycle arrest and enhance apoptosis in several cancer cell lines.
Anti-inflammatory Effects
The incorporation of the tetramethylbenzenesulfonamide moiety may contribute to anti-inflammatory properties. Research on sulfonamide-based compounds has indicated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | A study on sulfonamide derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound. |
| Cancer Cell Line Study | In vitro tests revealed that thiophene-containing compounds can induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. |
| Inflammation Model | Research indicated that certain sulfonamide derivatives reduced inflammation markers in animal models, supporting the hypothesis for anti-inflammatory activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
